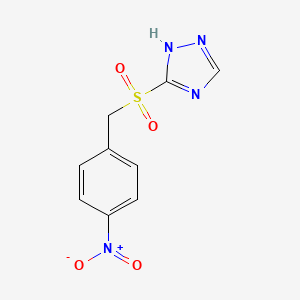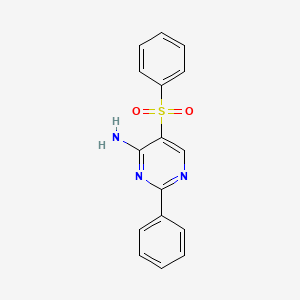![molecular formula C14H14ClF3N2O3 B3129725 ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate CAS No. 339106-48-8](/img/structure/B3129725.png)
ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate
Overview
Description
Ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate is a useful research compound. Its molecular formula is C14H14ClF3N2O3 and its molecular weight is 350.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene Glycol and Propylene Glycol Toxicity Comparison
A review comparing the mammalian toxicity of ethylene glycol (EG) and propylene glycol (PG) concludes that EG exhibits greater toxicity than PG in terms of lethality, acute effects, and reproductive, developmental, and kidney toxicity. The review emphasizes that although both EG and PG cause mild dermal effects, PG might have a potential for skin contact sensitization. It also discusses the influence of EG and PG on hematological changes, suggesting that PG exposure in laboratory animals has been associated with reversible changes; such detailed comparisons could be critical for assessing similar compounds' safety profiles (LaKind, McKenna, Hubner, & Tardiff, 1999).
Ethyl T-butyl Ether (ETBE) Reproductive and Developmental Toxicity
Research focused on the reproductive and developmental toxicity of ethyl t-butyl ether (ETBE), a motor fuel oxygenate used in reformulated gasoline, can provide insights into how related ethyl compounds might be evaluated for similar toxicological profiles. The review discusses several GLP-compliant studies that did not find ETBE to be selectively toxic to reproduction or embryofetal development in the absence of other manifestations of general toxicity. Such studies could be indicative of the approaches used to assess the safety of other ethyl compounds in scientific and environmental contexts (Peyster, 2010).
Ethylene Oxide Sterilization
The application of ethylene oxide (EO) for the sterilization of medical devices highlights the use of ethyl-related compounds in critical healthcare settings. The review focuses on the advancements in EO sterilization techniques, emphasizing cycle design, validation, and the development of mathematical models to integrate lethality, which could enhance process flexibility without compromising safety. This demonstrates the significant potential for utilizing ethyl compounds in developing sterilization processes that are both effective and safe (Mendes, Brandão, & Silva, 2007).
Ethyl Glucuronide as a Biomarker
The study of ethyl glucuronide (EtG), a minor alcohol metabolite, in hair as a biomarker for alcohol use and abuse exemplifies the scientific application of ethyl compounds in toxicology and forensic science. EtG's stability in hair allows for the detection and quantification of alcohol consumption over extended periods. Such research underlines the potential for ethyl compounds to serve as biomarkers in clinical and forensic investigations, providing objective data on alcohol consumption or abstinence (Crunelle et al., 2014).
Properties
IUPAC Name |
ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-4-23-13(22)12(21)9(7-20(2)3)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCKGRGFRTBPT-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/N(C)C)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(4-methylbenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3129651.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3129679.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3129681.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B3129685.png)
![N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3129687.png)


![(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3129704.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129712.png)
![N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3129727.png)

![2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-sulfinamide](/img/structure/B3129743.png)

